molecular formula C8H9BrOS B13596207 1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol

1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol

Katalognummer: B13596207
Molekulargewicht: 233.13 g/mol
InChI-Schlüssel: YVDGHCAPNLTJHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are five-membered heteroaromatic compounds containing a sulfur atom. This particular compound is characterized by the presence of a bromo group and a methyl group on the thiophene ring, along with a prop-2-en-1-ol side chain. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .

Eigenschaften

Molekularformel

C8H9BrOS

Molekulargewicht

233.13 g/mol

IUPAC-Name

1-(4-bromo-5-methylthiophen-2-yl)prop-2-en-1-ol

InChI

InChI=1S/C8H9BrOS/c1-3-7(10)8-4-6(9)5(2)11-8/h3-4,7,10H,1H2,2H3

InChI-Schlüssel

YVDGHCAPNLTJHC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(S1)C(C=C)O)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol typically involves the following steps:

    Methylation: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of Prop-2-en-1-ol Side Chain: The prop-2-en-1-ol side chain can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for synthesizing various pharmaceuticals, particularly those with anti-inflammatory, anti-cancer, and antimicrobial properties.

    Material Science: The compound is utilized in the development of organic semiconductors and conductive polymers due to its electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and dyes

Wirkmechanismus

The mechanism of action of 1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For instance, it can act as an inhibitor of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol include:

The uniqueness of 1-(4-Bromo-5-methylthiophen-2-yl)prop-2-en-1-ol lies in its specific substitution pattern and the presence of both a bromo group and a prop-2-en-1-ol side chain, which confer unique reactivity and applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.